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  • Product: (3-Aminopropyl)bis(propan-2-yl)amine
  • CAS: 53485-05-5

Core Science & Biosynthesis

Foundational

The Physicochemical Profile and Catalytic Applications of (3-Aminopropyl)bis(propan-2-yl)amine in Drug Development

Executive Summary (3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5), systematically referred to as N,N-diisopropyl-1,3-propanediamine, is a highly versatile bifunctional aliphatic amine[1]. Featuring both a highly n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5), systematically referred to as N,N-diisopropyl-1,3-propanediamine, is a highly versatile bifunctional aliphatic amine[1]. Featuring both a highly nucleophilic primary amine and a sterically hindered tertiary amine, this compound serves as a critical building block in pharmaceutical synthesis and a specialized ligand in transition-metal catalysis[2]. This whitepaper details its physicochemical properties, mechanistic reactivity, and field-proven protocols for its application in drug development.

Physicochemical Profiling

Understanding the physical and chemical properties of (3-Aminopropyl)bis(propan-2-yl)amine is essential for optimizing its use in organic synthesis and reactor design. The molecule is a clear liquid at room temperature and exhibits excellent solubility in a wide range of organic solvents (e.g., dichloromethane, toluene, and dimethylformamide) while maintaining miscibility with water due to its primary amine moiety[1][3].

Table 1: Quantitative Physicochemical Data of (3-Aminopropyl)bis(propan-2-yl)amine

PropertyValue
CAS Number 53485-05-5
IUPAC Name N',N'-di(propan-2-yl)propane-1,3-diamine
Molecular Formula C9H22N2
Molecular Weight 158.29 g/mol
Physical State (at 25 °C) Liquid
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 6
Topological Polar Surface Area ~29.3 Ų

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of (3-Aminopropyl)bis(propan-2-yl)amine stems from the stark electronic and steric contrast between its two nitrogen centers.

  • The Primary Amine: Unhindered and highly nucleophilic, this site readily undergoes electrophilic attacks such as acylations, alkylations, and reductive aminations.

  • The Tertiary Amine: Flanked by two bulky isopropyl groups, the diisopropylamino moiety is effectively non-nucleophilic. It functions as an internal proton sponge (base) or a steric shield when coordinated to a metal center, preventing unwanted side reactions such as catalyst dimerization or over-alkylation.

Reactivity A (3-Aminopropyl)bis(propan-2-yl)amine (Bifunctional Scaffold) B Primary Amine (Strong Nucleophile) A->B Site 1 C Tertiary Amine (Bulky Base/Ligand) A->C Site 2 D Amidation / Alkylation (API Precursors) B->D Electrophilic Attack E Metal Coordination (Cu/Pd Catalysis) B->E Bidentate Coordination C->E Steric Shielding & Electron Donation

Caption: Reactivity pathways of (3-Aminopropyl)bis(propan-2-yl)amine in synthesis and catalysis.

Applications in Drug Development and Catalysis

In modern drug development, (3-Aminopropyl)bis(propan-2-yl)amine is prominently utilized as a ligand in copper-catalyzed cross-coupling reactions (Ullmann-type couplings). For instance, in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, this diamine ligand is paired with copper(I) salts (e.g., CuI or CuBr) to facilitate challenging C-N and C-O bond formations[2][4].

Causality of Ligand Choice: The primary amine anchors strongly to the copper center, while the bulky diisopropyl groups on the tertiary amine modulate the steric environment of the catalytic pocket. This specific geometry accelerates the oxidative addition of aryl halides and prevents the disproportionation of the active Cu(I) species into inactive Cu(0) and Cu(II)[4].

Experimental Protocols

Protocol 1: Copper-Catalyzed C-N Cross-Coupling for API Intermediates

This protocol describes the use of (3-Aminopropyl)bis(propan-2-yl)amine as a ligand to couple an aryl halide with a secondary amine.

  • Step 1: Catalyst Preparation. In a flame-dried Schlenk flask under argon, combine CuI (0.05 equiv) and (3-Aminopropyl)bis(propan-2-yl)amine (0.10 equiv) in anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality & Validation: Pre-complexation ensures the formation of the active Cu-ligand species before introducing competing substrates. Self-Validation: The formation of the complex is visually confirmed by the transition of the suspension to a homogeneous, pale-blue/green solution. An aliquot can be analyzed via UV-Vis spectroscopy to observe the characteristic Metal-to-Ligand Charge Transfer (MLCT) band.

  • Step 2: Substrate Addition. Add the aryl halide (1.0 equiv), the nucleophilic amine (1.2 equiv), and K3PO4 (2.0 equiv) to the reaction mixture.

  • Step 3: Reaction. Heat the mixture to 90 °C for 12-16 hours.

    • Causality: The elevated temperature provides the activation energy required to drive the catalytic cycle, while K3PO4 acts as a mild base to neutralize the generated hydrohalic acid without degrading the substrates.

  • Step 4: Workup. Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography.

    • Self-Validation: Analyze the crude mixture via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass[M+H]+ validates the catalytic turnover.

CuCatalysis Step1 Step 1: Catalyst Preparation CuI + Ligand in Toluene Step2 Step 2: Substrate Addition Aryl Halide + Nucleophile + Base Step1->Step2 Step3 Step 3: Cross-Coupling Heat (90°C) for 12-16h Step2->Step3 Step4 Step 4: Workup Filtration & Concentration Step3->Step4 Step5 Product Cross-Coupled API Intermediate Step4->Step5

Caption: Step-by-step workflow for copper-catalyzed cross-coupling using the diamine ligand.

Protocol 2: Regioselective Acylation of the Primary Amine
  • Step 1: Dissolve (3-Aminopropyl)bis(propan-2-yl)amine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Step 2: Slowly add an acyl chloride (0.95 equiv) dropwise over 30 minutes.

    • Causality: The substoichiometric amount of acyl chloride and the low temperature prevent any potential side reactions. The tertiary amine of the starting material acts as an internal base, scavenging the HCl byproduct, thus eliminating the need for external bases like triethylamine.

  • Step 3: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The complete consumption of the acyl chloride and the presence of a single new spot confirms regioselectivity. The steric bulk of the diisopropyl groups guarantees that acylation occurs exclusively at the primary amine.

Safety, Handling, and Storage

(3-Aminopropyl)bis(propan-2-yl)amine is classified under GHS as a corrosive substance (H314: Causes severe skin burns and eye damage )[1].

  • PPE: Handling requires chemical-resistant gloves, safety goggles, and a face shield.

  • Storage: Amines readily absorb atmospheric carbon dioxide to form carbamate salts. The compound must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature, away from strong oxidizing agents and acids[1].

References

  • Sigma-Aldrich. "(3-aminopropyl)bis(propan-2-yl)amine | 53485-05-5". Sigma-Aldrich Product Catalog. URL: 1

  • World Intellectual Property Organization. "Process of making CFTR modulators (WO2021030554A1)". Google Patents. URL: 2

  • GuideChem. "1,3-PropanediaMine, N,N-bis(1-Methylethyl)-cas:53485-05-5". GuideChem Chemical Database. URL: 3

Sources

Exploratory

Solvation Dynamics and Phase Behavior of (3-Aminopropyl)bis(propan-2-yl)amine in Polar Organic Solvents

Executive Summary (3-Aminopropyl)bis(propan-2-yl)amine (CAS 3129-06-4), commonly referred to as N,N-diisopropyl-1,3-propanediamine, is a bifunctional aliphatic diamine. Due to its unique structural topology—featuring bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Aminopropyl)bis(propan-2-yl)amine (CAS 3129-06-4), commonly referred to as N,N-diisopropyl-1,3-propanediamine, is a bifunctional aliphatic diamine. Due to its unique structural topology—featuring both an unhindered primary amine and a sterically shielded tertiary amine—it plays a critical role as a pharmaceutical intermediate, polymer curing agent, and advanced solvent component in water-lean CO₂ capture systems. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics in polar organic solvents and outlines a self-validating experimental framework for mapping its phase boundaries.

Chemical Topology and Thermodynamic Drivers of Solvation

To understand the solvation profile of this compound, we must deconstruct its molecular architecture. In its unprotonated free-base form, the molecule demonstrates exceptional lipophilicity and is broadly miscible across a wide range of organic solvents[1].

The causality of its solubility is driven by three distinct structural domains:

  • The Primary Amine (-NH₂): Acting as a highly accessible hydrogen-bond donor and acceptor, this moiety anchors the molecule in polar environments, initiating the primary solvation shell.

  • The Tertiary Amine (-N(iPr)₂): The dual isopropyl groups create profound steric shielding around the nitrogen lone pair. While simpler aliphatic diamines like N,N-dimethyl-1,3-propanediamine exhibit highly accessible tertiary amines that readily coordinate with water and polar organics[2], the diisopropyl substitution restricts solvent coordination. This renders the tertiary site highly lipophilic, shifting the molecule's overall dielectric requirement for optimal solvation.

  • The Propyl Linker: The 1,3-propylene bridge provides conformational flexibility, allowing the molecule to fold or extend its hydrophobic surface area depending on the solvent's dielectric constant.

G A Target Molecule (CAS 3129-06-4) B Primary Amine (-NH2) A->B Structural Component C Tertiary Amine (-N(iPr)2) A->C Structural Component D Polar Protic Solvents (MeOH, EtOH) B->D H-Bond Donor & Acceptor E Polar Aprotic Solvents (DMSO, DMF) B->E H-Bond Donor C->D Weak H-Bond Acceptor (Steric Shielding) C->E Dipole-Dipole Interactions

Structural components of (3-Aminopropyl)bis(propan-2-yl)amine and solvent interactions.

Solvent-Specific Compatibility Profiles

Because the pure compound is a liquid at standard temperature and pressure (STP), it is fully miscible with most polar organic solvents at room temperature. However, the nature of the solvation shell dictates its kinetic behavior in industrial applications. For example, in advanced water-lean CO₂ capture, integrating diamines with polar aprotic solvents significantly enhances diffusion performance and shifts reaction equilibria due to the lower polarity of the organic medium[3].

Table 1: Physicochemical Properties and Solvation Mechanisms in Polar Solvents
SolventClassificationDielectric Constant (ε)Dipole Moment (D)Solvation Mechanism with Target AmineMiscibility at 25°C
Methanol Polar Protic32.71.70Reciprocal H-bond donor/acceptor to primary amine; easily navigates steric bulk of tertiary amine.Fully Miscible
Ethanol Polar Protic24.51.69H-bonding at primary amine; hydrophobic tail alignment with isopropyl groups.Fully Miscible
DMSO Polar Aprotic46.73.96Strong H-bond acceptor from primary -NH₂; intense dipole-dipole stabilization.Fully Miscible
DMF Polar Aprotic36.73.82Dipole-dipole interactions; H-bond acceptor from -NH₂.Fully Miscible
Acetonitrile Polar Aprotic37.53.92Dipole-induced solvation; weaker H-bonding, relies heavily on dispersion forces.Fully Miscible

Experimental Methodology: Self-Validating Phase Boundary Mapping

While the amine is fully miscible at STP, advanced applications (e.g., low-temperature crystallization, biphasic catalyst recovery) require precise knowledge of phase boundaries—specifically the Upper Critical Solution Temperature (UCST) in binary solvent blends. Standard visual "shake-flask" methods are prone to severe human error. To ensure scientific integrity, the following self-validating turbidimetric workflow must be utilized to map thermodynamic limits.

The Causality of the Experimental Design:

  • Why Thermal Cycling? Single-pass cooling often results in kinetic trapping (supercooling), yielding artificially low solubility limits. By continuously cycling the temperature, we establish a hysteresis loop. If the cloud point (on cooling) and the clear point (on heating) align within a narrow margin, the system self-validates that it has reached true thermodynamic equilibrium.

  • Why In-line Turbidimetry (FBRM)? Amphiphilic amines can form micro-emulsions in partially miscible states that appear visually clear but are physically biphasic. Focused Beam Reflectance Measurement (FBRM) detects chord-length changes at the micron level, ensuring absolute accuracy of the phase separation onset.

Step-by-Step Protocol
  • Solvent Preparation: Degas the target polar organic solvent (e.g., DMSO or Acetonitrile) via ultrasonication under vacuum for 30 minutes. Rationale: Removes dissolved gases that could nucleate false phase separations during thermal cycling.

  • Binary Mixture Formulation: Gravimetrically prepare a series of amine-solvent mixtures ranging from 10 wt% to 90 wt% amine in sealed, pressure-rated glass reactors.

  • Equilibration and Thermal Cycling: Program a jacketed reactor equipped with a precision chiller to cycle the temperature from 25°C down to -40°C at a strictly controlled rate of 0.5°C/min, followed by heating back to 25°C at the same rate.

  • In-line Monitoring: Insert an FBRM probe into the reactor to continuously monitor particle counts. The exact temperature at which particle counts spike exponentially indicates the UCST (cloud point).

  • Data Validation: Overlay the cooling and heating curves. A hysteresis gap of <1.0°C between the cloud point and clear point validates the thermodynamic boundary.

Workflow S1 1. Binary Mixture Prep (Amine + Solvent) S2 2. Thermal Cycling (Jacketed Reactor) S1->S2 S3 3. In-line Turbidimetry (FBRM Probe) S2->S3 S4 4. Phase Separation (Cloud Point Detection) S3->S4 S5 5. Thermodynamic Mapping (Phase Boundary) S4->S5

Self-validating workflow for mapping low-temperature phase boundaries in solvent blends.

Conclusion

The solubility of (3-Aminopropyl)bis(propan-2-yl)amine in polar organic solvents is dictated by a delicate balance between the strong hydrogen-bonding capacity of its primary amine and the steric lipophilicity of its diisopropyl-substituted tertiary amine. While it exhibits infinite miscibility at room temperature in solvents like Methanol, DMSO, and DMF, understanding its low-temperature phase boundaries via rigorous, self-validating thermodynamic protocols is essential for its deployment in cutting-edge chemical engineering applications.

References

  • ACS Energy & Fuels - Assessment of CO2 Capture into Efficient EAE/NHD Water Lean Solvent: CO2 Capture Performance, Phase Change Behavior, and Mechanism Analysis URL:[Link]

Sources

Foundational

In-Depth Technical Guide: FTIR Spectroscopy of (3-Aminopropyl)bis(propan-2-yl)amine

Executive Summary (3-Aminopropyl)bis(propan-2-yl)amine , frequently referenced in literature under its synonym N,N-diisopropyl-1,3-propanediamine, is a bifunctional aliphatic amine characterized by a terminal primary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Aminopropyl)bis(propan-2-yl)amine , frequently referenced in literature under its synonym N,N-diisopropyl-1,3-propanediamine, is a bifunctional aliphatic amine characterized by a terminal primary amine and a sterically hindered tertiary amine separated by a propylene bridge[1]. It is a critical precursor in pharmaceutical synthesis, a curing agent in polymer chemistry, and a specialized ligand in coordination chemistry[].

Fourier Transform Infrared (FTIR) spectroscopy serves as a definitive, non-destructive analytical technique to validate the structural integrity of this molecule. This whitepaper provides a rigorous mechanistic breakdown of its FTIR absorption peaks, diagnostic workflows, and self-validating experimental protocols designed for senior researchers and drug development professionals.

Theoretical Framework & Mechanistic Peak Assignment

The FTIR spectrum of (3-Aminopropyl)bis(propan-2-yl)amine is governed by the dipole moment changes associated with its specific functional groups. Spectral interpretation requires a mechanistic deduction of molecular vibrations rather than simple pattern matching.

The Primary Amine Region (>3200 cm⁻¹ and ~1600 cm⁻¹)

The terminal primary amine (-NH₂) is the most polar functional group in the molecule and engages in hydrogen bonding.

  • N-H Stretching: Because the nitrogen atom is bonded to two hydrogen atoms, the group exhibits symmetric and asymmetric stretching modes. This results in a highly diagnostic doublet in the high-frequency region, typically observed around 3380 cm⁻¹ (asymmetric) and 3290 cm⁻¹ (symmetric) .

  • N-H Bending: The scissoring deformation of the -NH₂ group produces a distinct, moderately intense band at 1600–1620 cm⁻¹ . The presence of both the high-frequency doublet and this bending mode definitively differentiates the primary amine from secondary amines (which yield only a single weak N-H stretch) and tertiary amines (which lack N-H bonds entirely).

The Aliphatic Backbone & Isopropyl Split (3000–2800 cm⁻¹ and ~1380 cm⁻¹)

The molecule is entirely aliphatic, meaning all C-H stretching vibrations occur strictly below 3000 cm⁻¹.

  • sp³ C-H Stretching: The stretching of the CH₃, CH₂, and CH groups creates a complex, high-intensity multiplet between 2960 cm⁻¹ and 2850 cm⁻¹ . The absence of any peaks above 3000 cm⁻¹ confirms the absence of alkene or aromatic protons.

  • The "Isopropyl Split": The most critical diagnostic feature for the bis(propan-2-yl) moiety is found in the bending region. The symmetric bending of the gem-dimethyl groups on the isopropyl moieties mechanically couples to produce a characteristic doublet of approximately equal intensity at ~1385 cm⁻¹ and ~1370 cm⁻¹ . This "split" is the definitive spectroscopic signature of an isopropyl group.

The Tertiary Amine & Fingerprint Region (1200–1000 cm⁻¹)

The tertiary amine group (-N(CH(CH₃)₂)₂) and the primary amine C-N bond contribute to the C-N stretching vibrations. While the fingerprint region is subject to spectral crowding from C-C stretching and C-H rocking modes, bands in the 1150–1050 cm⁻¹ range are indicative of aliphatic C-N stretches. The steric hindrance of the diisopropylamine group often shifts its specific C-N stretch toward the higher end of this range (~1150 cm⁻¹).

Quantitative Spectral Data

To facilitate rapid spectral verification, the expected vibrational modes are summarized below.

Wavenumber Region (cm⁻¹)Vibrational ModeFunctional GroupDiagnostic Significance
3380 & 3290 N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Confirms the terminal primary amine; the doublet is characteristic of -NH₂.
2960 – 2850 sp³ C-H StretchAliphatic Chain & IsopropylIndicates a fully saturated alkane backbone; confirms no sp² or sp hybridized carbons.
1600 – 1620 N-H Scissoring (Bend)Primary Amine (-NH₂)Secondary confirmation of the primary amine group.
1460 C-H Asymmetric BendMethylene (-CH₂-)Standard aliphatic chain bending of the propylene bridge.
1385 & 1370 C-H Symmetric Bend (Doublet)gem-Dimethyl (Isopropyl)The "isopropyl split"; definitive proof of the bis(propan-2-yl) structural motif.
1150 – 1050 C-N StretchPrimary & Tertiary AminesConfirms the carbon-nitrogen backbone.

Experimental Workflow for FTIR-ATR Analysis

(3-Aminopropyl)bis(propan-2-yl)amine is a liquid at standard temperature and pressure (boiling point ~77 °C at 15 mmHg, density ~0.805 g/mL)[3]. Consequently, Attenuated Total Reflectance (ATR) is the optimal sampling technique.

Causality for Method Selection: ATR is chosen over transmission cells (e.g., KBr pellets or NaCl plates) because primary amines are hygroscopic and can interact with alkali halide windows, leading to peak shifts or moisture absorption. A Diamond or ZnSe ATR crystal prevents these matrix effects.

Step-by-Step Protocol (Self-Validating System)
  • Instrument Readiness and Background Collection

    • Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences.

    • Clean the ATR crystal (Diamond/ZnSe) with high-purity isopropanol and allow it to evaporate completely.

    • Validation Check: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, with no residual peaks in the 3300 cm⁻¹ (water) or 2350 cm⁻¹ (CO₂) regions.

  • Sample Application

    • Apply 1–2 drops of neat (3-Aminopropyl)bis(propan-2-yl)amine directly onto the ATR crystal using a glass Pasteur pipette.

    • Ensure complete coverage of the crystal sensor area without trapping air bubbles, which can cause poor optical contact and lower signal intensity.

  • Spectral Acquisition

    • Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

    • Causality: Co-adding scans increases the signal-to-noise ratio (SNR) proportionally to the square root of the number of scans, ensuring that weak C-N stretching bands in the fingerprint region are distinguishable from baseline noise.

  • Data Processing and Validation

    • Perform an ATR correction algorithm within the spectrometer software to account for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers).

    • Validation Check: Verify that the maximum absorbance (typically the C-H stretches around 2900 cm⁻¹) does not exceed 1.0 absorbance units to ensure detector linearity.

Diagnostic Workflows & Spectral Interpretation

The following logical workflow illustrates the sequence of deductions required to confirm the identity of (3-Aminopropyl)bis(propan-2-yl)amine from a raw FTIR spectrum.

G Start Raw FTIR Spectrum (Neat Liquid ATR) Region1 High Frequency (>3000 cm⁻¹) Start->Region1 Region2 Aliphatic C-H (2800-3000 cm⁻¹) Start->Region2 Region3 Bending Modes (1300-1650 cm⁻¹) Start->Region3 Region4 Fingerprint (1000-1200 cm⁻¹) Start->Region4 Peak1 Doublet: ~3380, ~3290 cm⁻¹ (Primary N-H Stretch) Region1->Peak1 Peak2 Multiplet: ~2960-2850 cm⁻¹ (sp³ C-H Stretch) Region2->Peak2 Peak3 Doublet: 1385 & 1370 cm⁻¹ (gem-Dimethyl Split) Region3->Peak3 Peak4 Bands: 1050-1200 cm⁻¹ (C-N Stretch) Region4->Peak4 Confirm Confirmed Identity: (3-Aminopropyl)bis(propan-2-yl)amine Peak1->Confirm Peak2->Confirm Peak3->Confirm Peak4->Confirm

Logical workflow for FTIR spectral identification of (3-Aminopropyl)bis(propan-2-yl)amine.

Conclusion & Best Practices

The FTIR spectrum of (3-Aminopropyl)bis(propan-2-yl)amine is a textbook example of how distinct functional groups—specifically a primary amine and a highly branched tertiary amine—can be mapped to specific vibrational modes. For drug development professionals and polymer chemists, the critical quality attributes to verify during incoming raw material inspection are the N-H stretch doublet (~3380, ~3290 cm⁻¹) and the isopropyl split (~1385, ~1370 cm⁻¹) .

Deviations from this spectral profile, such as a broad hydroxyl (-OH) band centered around 3400 cm⁻¹, indicate moisture contamination. Similarly, the appearance of a strong carbonyl band (~1700 cm⁻¹) suggests oxidative degradation or carbamate formation due to exposure to atmospheric CO₂, underscoring the necessity of storing the chemical under an inert argon or nitrogen atmosphere.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 144018, N,N'-Diisopropyl-1,3-propanediamine." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

preparation of pharmaceutical intermediates with (3-Aminopropyl)bis(propan-2-yl)amine

Application Note: Utilization of (3-Aminopropyl)bis(propan-2-yl)amine in the Preparation of Pharmaceutical Intermediates Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of (3-Aminopropyl)bis(propan-2-yl)amine in the Preparation of Pharmaceutical Intermediates

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern pharmaceutical synthesis, the strategic selection of bifunctional building blocks is critical for optimizing both the physicochemical properties of the active pharmaceutical ingredient (API) and the efficiency of the synthetic route. (3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5), commonly referred to as N,N-diisopropyl-1,3-propanediamine[1], is a highly versatile aliphatic diamine.

Unlike symmetrical diamines, this molecule possesses a stark electronic and steric asymmetry: an unhindered, highly nucleophilic primary amine paired with a sterically encumbered, non-nucleophilic tertiary amine. As a Senior Application Scientist, I leverage this compound for two distinct, high-value applications in drug development:

  • As a Pharmacophore Building Block: To install basic, solubilizing side-chains via regioselective amidation without the need for protecting groups.

  • As a Catalytic Ligand/Additive: To stabilize transition metals (Pd/Cu) and drive challenging cross-coupling reactions, such as those utilized in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators[2][3].

Physicochemical Profiling & Structural Causality

Understanding the physical properties of (3-Aminopropyl)bis(propan-2-yl)amine is essential for predicting its behavior in reaction mixtures and downstream purification workflows.

PropertyValueCausality & Synthetic Impact
Molecular Formula C9H22N2Low molecular weight ensures high atom economy when appended to larger API scaffolds.
Boiling Point ~186.1 °CLiquid at room temperature; can be purified via vacuum distillation if degradation occurs[].
Density 0.809 g/cm³Low density and low viscosity allow for precise volumetric dispensing in automated flow chemistry.
pKa (Estimated) ~10.5 (Tertiary)The high basicity of the diisopropylamine moiety enables highly efficient, self-validating acid-base extraction protocols.
Steric Profile High (at N-alkyl)The bulky isopropyl groups prevent the tertiary amine from acting as a nucleophile, ensuring 100% regioselectivity at the primary amine.

Application I: Regioselective Amidation for API Side-Chain Installation

Many APIs suffer from poor aqueous solubility. Appending a basic side-chain like the N,N-diisopropyl-1,3-propanediamine moiety allows the drug to be formulated as a highly soluble hydrochloride salt. Furthermore, the basic center can engage in critical electrostatic interactions within target protein binding pockets.

Logical Relationship of Dual Utility

G Main (3-Aminopropyl)bis(propan-2-yl)amine Role1 Structural Building Block (Pharmacophore) Main->Role1 Amidation/Alkylation Role2 Catalytic Ligand (Cross-Coupling) Main->Role2 Coordination Outcome1 Improves API Aqueous Solubility via Salt Formation Role1->Outcome1 Outcome2 Stabilizes Transition Metals (Pd/Cu) in Catalytic Cycles Role2->Outcome2

Fig 1. Logical relationship of the dual utility of the target diamine in drug development.

Self-Validating Protocol: Regioselective Amidation

This protocol utilizes HATU for the activation of a carboxylic acid intermediate. The workflow is designed to be self-validating —relying on phase-partitioning to confirm reaction success.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 25 °C for 15 minutes.

    • Causality: HATU rapidly converts the acid into a highly reactive HOAt ester. DIPEA is chosen because it is non-nucleophilic and will not compete for the active ester. A slight exotherm validates successful activation.

  • Coupling: Add (3-Aminopropyl)bis(propan-2-yl)amine (1.1 eq) dropwise over 5 minutes. Stir for 2 hours.

    • Causality: The primary amine attacks the HOAt ester. The bulky diisopropyl groups prevent the tertiary amine from reacting, eliminating the need for Boc/Fmoc protection strategies.

  • Quench & Primary Wash: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Causality: This removes DMF, unreacted carboxylic acid (as the sodium salt), and HOAt byproducts into the aqueous waste.

  • Acid-Base Extraction (The Self-Validation Step):

    • Extract the EtOAc layer with 1M HCl (3 x 3 volumes). The desired product, containing the basic diisopropylamine moiety, protonates and migrates to the aqueous layer. Neutral impurities remain in the EtOAc.

    • Separate the aqueous layer, cool to 0 °C, and basify to pH 10 using 2M NaOH.

    • Extract the basified aqueous layer with Dichloromethane (DCM).

    • Validation: Spot the DCM layer on a TLC plate. The product will be UV-active (if the core scaffold is aromatic) and will stain positive with Dragendorff's reagent (confirming the presence of the tertiary amine). Unreacted diamine will remain in the aqueous phase or show up as a highly polar, non-UV-active spot.

  • Isolation: Dry the DCM layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure pharmaceutical intermediate.

Workflow Step1 1. Activation Acid + HATU + DIPEA Step2 2. Coupling Add Diamine Stir 2h Step1->Step2 Step3 3. Quench Dilute EtOAc Wash NaHCO3 Step2->Step3 Step4 4. Acid-Base Extract to 1M HCl Basify -> DCM Step3->Step4 Step5 5. Isolation Concentrate Pure Product Step4->Step5

Fig 2. Self-validating experimental workflow for regioselective amidation and purification.

Application II: Bidentate Ligand in Transition-Metal Catalysis

In the synthesis of advanced therapeutics, including CFTR modulators for cystic fibrosis, transition-metal catalysis is heavily relied upon to form sterically hindered C-N and C-O bonds[2][3]. (3-Aminopropyl)bis(propan-2-yl)amine acts as an exceptional bidentate ligand or co-additive in these systems.

Mechanistic Causality: The 1,3-spacing between the nitrogen atoms allows for the formation of a stable 6-membered metallacycle with Palladium or Copper. The primary amine tightly coordinates to the metal center, increasing its electron density to facilitate the oxidative addition of aryl halides. Subsequently, the massive steric bulk of the diisopropyl groups crowds the metal's coordination sphere. This steric tension dramatically lowers the activation energy required for reductive elimination, forcing the metal to release the cross-coupled product and regenerate the active catalyst.

Protocol: Ligand-Assisted Palladium-Catalyzed Amination
  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Aryl Bromide (1.0 eq), Secondary Amine nucleophile (1.2 eq), Pd(OAc)2 (5 mol%), and (3-Aminopropyl)bis(propan-2-yl)amine (10 mol%) as the ligand[2].

  • Base Addition: Add Sodium tert-butoxide (NaOtBu, 1.5 eq).

    • Causality: A strong, non-nucleophilic base is required to deprotonate the coordinated amine, facilitating the formation of the critical metal-amido intermediate.

  • Solvent & Heating: Add anhydrous toluene (0.1 M). Seal the tube, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The complete consumption of the aryl bromide peak validates catalytic turnover. Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

References

  • Vertex Pharmaceuticals Incorporated. "Process of making cftr modulators". Google Patents (WO2021030554A1).
  • Vertex Pharmaceuticals Incorporated. "Verfahren zur herstellung von cftr-modulatoren". Google Patents (EP4013741B1).

Sources

Application

Application Note: Reaction Mechanisms of (3-Aminopropyl)bis(propan-2-yl)amine with Aliphatic Aldehydes

Introduction and Chemical Rationale In modern drug development and materials science, the design of bifunctional linkers and sterically tuned pharmacophores frequently relies on polyamines. (3-Aminopropyl)bis(propan-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

In modern drug development and materials science, the design of bifunctional linkers and sterically tuned pharmacophores frequently relies on polyamines. (3-Aminopropyl)bis(propan-2-yl)amine —commonly referred to as N,N -diisopropyl-1,3-propanediamine—is a highly versatile building block featuring a reactive primary amine tethered to a sterically encumbered, basic tertiary amine (the diisopropylamine moiety).

When reacted with aliphatic aldehydes, this molecule undergoes reductive amination , a cornerstone transformation that converts a carbonyl group into a secondary amine via an intermediate imine[1]. The structural dichotomy of (3-Aminopropyl)bis(propan-2-yl)amine allows for highly chemoselective reactions. The primary amine acts as the sole nucleophile, while the bulky diisopropyl groups prevent the tertiary nitrogen from participating in unwanted side reactions. However, this tertiary amine tail acts as a "proton sponge," profoundly altering the local pH of the reaction microenvironment. Understanding this causality is critical for optimizing yields and preventing reaction stalling.

Mechanistic Causality: The Pathway to Secondary Amines

The transformation of an aliphatic aldehyde and (3-Aminopropyl)bis(propan-2-yl)amine into a secondary amine is a multi-step cascade. Rather than viewing this as a single reaction, scientists must approach it as an equilibrium system that requires precise thermodynamic and kinetic control[2].

Step 1: Nucleophilic Addition and Hemiaminal Formation

The reaction initiates when the primary amine of (3-Aminopropyl)bis(propan-2-yl)amine attacks the electrophilic carbonyl carbon of the aliphatic aldehyde. This forms a tetrahedral intermediate, which rapidly undergoes intramolecular proton transfer to become a hemiaminal [2].

  • Causality Check: Aliphatic aldehydes are highly electrophilic but prone to side reactions like aldol condensations under basic conditions. Because the diisopropylamine tail of our substrate is strongly basic, the initial mixture will have a high pH. This basicity accelerates the initial nucleophilic attack but severely inhibits the subsequent dehydration step.

Step 2: Acid-Catalyzed Dehydration to Imine (Schiff Base)

To drive the reaction forward, the hemiaminal must eliminate a water molecule to form an imine (Schiff base) . This dehydration is strictly acid-catalyzed[3].

  • Causality Check: If a standard catalytic amount of acid (e.g., 0.1 equivalents) is added, the basic tertiary amine tail will immediately neutralize it, forming an unreactive ammonium salt and stalling the reaction at the hemiaminal stage. Therefore, to successfully form the imine, one must add at least 1.0 equivalent of acid to neutralize the tail, plus an additional 0.1–0.5 equivalents to catalyze the dehydration.

Step 3: Selective Hydride Reduction

Once the imine is formed, it exists in equilibrium with the protonated iminium ion. The introduction of a mild hydride source reduces the C=N bond, yielding the final secondary amine[4].

Mechanism A Aliphatic Aldehyde (Electrophile) C Nucleophilic Attack (Tetrahedral Intermediate) A->C B (3-Aminopropyl)bis(propan-2-yl)amine (Nucleophile) B->C D Hemiaminal Formation C->D E Dehydration (-H2O) (Acid Catalyzed) D->E F Imine (Schiff Base) Intermediate E->F G Hydride Reduction (NaBH(OAc)3) F->G H Secondary Amine Target Product G->H

Reaction pathway from aldehyde and primary amine to the reduced secondary amine.

Quantitative Data and Reagent Selection

The choice of reducing agent is the most critical variable in this workflow. Strong reducing agents like Sodium Borohydride ( NaBH4​ ) will indiscriminately reduce the starting aliphatic aldehyde to an alcohol before the imine can form. Therefore, chemoselective reagents like Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) are required[3].

Table 1: Comparison of Hydride Reducing Agents for Imine Reduction
Reducing AgentReactivity ProfileOptimal pH RangeToxicity / SafetySuitability for this Protocol
NaBH4​ High (Reduces aldehydes directly)Basic to NeutralModeratePoor: Causes premature aldehyde reduction.
NaBH3​CN Moderate (Selective for iminium)Mildly Acidic (pH 3-4)High (Releases toxic HCN gas)Good: Effective, but poses severe safety/waste concerns.
NaBH(OAc)3​ Mild (Highly selective for iminium)Mildly Acidic (pH 4-5)LowExcellent: The preferred choice for one-pot reactions[4].
Table 2: Reaction Optimization Parameters
ParameterOptimal RangeMechanistic Rationale
Solvent DCE or DCMNon-polar aprotic solvents stabilize the iminium ion and dissolve STAB effectively without solvolyzing the hydride.
Acid Catalyst 1.1 – 1.5 eq Acetic Acid1.0 eq neutralizes the diisopropylamine tail; the remaining 0.1–0.5 eq activates the aldehyde and drives dehydration.
Temperature 0 °C to Room TempCold addition prevents exothermic side reactions (e.g., aldol condensation of the aliphatic aldehyde).
Time 2 – 12 hoursThe steric bulk of the diisopropyl group may induce conformational shielding, slowing the reduction step.

Self-Validating Experimental Protocol: One-Pot Reductive Amination

This protocol utilizes a one-pot method, meaning the imine intermediate is generated and reduced in the same vessel without isolation[1]. The system is designed to be self-validating; specific visual and analytical cues are embedded to ensure the reaction is proceeding correctly.

Workflow Step1 1. Preparation Mix Reagents Step2 2. Activation Add AcOH Step1->Step2 Step3 3. Reduction Add STAB Step2->Step3 Step4 4. Quench NaHCO3 Wash Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the one-pot reductive amination protocol.

Step-by-Step Methodology

Step 1: Reagent Preparation and Mixing

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert Argon atmosphere, dissolve the aliphatic aldehyde (1.05 equivalents) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add (3-Aminopropyl)bis(propan-2-yl)amine (1.0 equivalent) dropwise over 5 minutes.

  • Self-Validation Check: The solution should remain clear. A slight exotherm may be observed upon addition, indicating the rapid formation of the hemiaminal intermediate.

Step 2: Acid Activation 4. Add Glacial Acetic Acid (1.2 equivalents) dropwise to the mixture at 0 °C. 5. Remove the ice bath and allow the reaction to stir at room temperature for 30 to 60 minutes.

  • Self-Validation Check: To confirm imine formation, remove a 10 µL aliquot, dilute in solvent, and analyze via IR spectroscopy or LC-MS. The disappearance of the sharp aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of a weaker imine stretch (~1660 cm⁻¹) validates that the dehydration step is complete.

Step 3: Hydride Reduction 6. Cool the reaction mixture back to 0 °C. 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) in small portions over 10 minutes to prevent clumping and manage hydrogen gas evolution. 8. Allow the reaction to warm to room temperature and stir for 2 to 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (using a Ninhydrin stain). The primary amine starting material will show a distinct, dark spot that will gradually disappear, replaced by the secondary amine product spot (which typically stains a different color or requires UV visualization depending on the aldehyde used).

Step 4: Quenching and Workup 9. Once TLC confirms complete consumption of the starting amine, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (equal volume to the DCE solvent).

  • Self-Validation Check: Vigorous bubbling ( CO2​ evolution) will occur as the unreacted acetic acid and boron complexes are neutralized. The quench is complete when bubbling ceases and the aqueous layer tests at a pH of ~8.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude secondary amine via silica gel flash chromatography (using a gradient of DCM/Methanol with 1% Triethylamine to prevent the basic product from streaking on the acidic silica).

Sources

Technical Notes & Optimization

Troubleshooting

how to purify (3-Aminopropyl)bis(propan-2-yl)amine from unreacted starting materials

Technical Support Center: Purification of (3-Aminopropyl)bis(propan-2-yl)amine Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists dealing with the isolation and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of (3-Aminopropyl)bis(propan-2-yl)amine

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists dealing with the isolation and purification of (3-Aminopropyl)bis(propan-2-yl)amine (also known as N,N-diisopropyl-1,3-propanediamine, CAS: 53485-05-5).

The synthesis of this unsymmetrical diamine typically involves a two-step sequence: a Michael addition of diisopropylamine to acrylonitrile to form the intermediate 3-(diisopropylamino)propionitrile, followed by catalytic hydrogenation to yield the primary amine[1]. Because the intermediate and the final product share similar molecular weights and high-vacuum boiling points, standard fractional distillation often fails to provide >99% purity.

Below, we break down the causality behind these separation challenges and provide a self-validating, field-proven protocol to achieve high-purity isolation.

Quantitative Component Analysis

To design a rational purification scheme, we must first analyze the physicochemical properties of the target molecule and its common synthetic impurities.

Table 1: Physicochemical Properties of Reaction Components

ComponentRoleMW ( g/mol )Boiling PointEst. pKa (Conjugate Acid)
Acrylonitrile (ACN) Starting Material53.0677 °C (760 mmHg)N/A
Diisopropylamine (DIPA) Starting Material101.1984 °C (760 mmHg)~11.0
3-(Diisopropylamino)propionitrile Unreduced Intermediate154.25~86 °C (12 mmHg)~7.5 (Tertiary amine)
(3-Aminopropyl)bis(propan-2-yl)amine Target Product 158.29~77 °C (15 mmHg)[2]~10.5 (Primary), ~8.5 (Tertiary)
Bis-amine Dimers Hydrogenation Byproduct>250>150 °C (10 mmHg)~10.5

Troubleshooting & FAQs

Q: How do I remove the highly volatile unreacted starting materials (DIPA and ACN) without losing my target product? A: Because there is a massive boiling point differential between the starting materials (~77–84 °C at atmospheric pressure) and the target diamine (~180+ °C at atmospheric pressure), these can be removed via simple rotary evaporation or vacuum stripping. Causality: Applying a mild vacuum (e.g., 50–100 mmHg) at a bath temperature of 40–50 °C will rapidly volatilize DIPA and ACN while the target diamine and intermediate nitrile remain securely in the liquid phase.

Q: My GC-MS shows significant contamination with the intermediate 3-(diisopropylamino)propionitrile. Distillation isn't separating them. What is the most logical approach? A: You must exploit their differential basicity rather than their boiling points. As shown in Table 1, the target diamine has two basic nitrogen centers, whereas the nitrile intermediate has only one. Furthermore, the strongly electron-withdrawing cyano group on the intermediate depresses the pKa of its tertiary amine to ~7.5. Causality: By performing a pH-controlled acid-base extraction and buffering the aqueous phase to pH 9.0–9.5 , the target diamine becomes predominantly protonated (water-soluble), while the intermediate nitrile remains largely deprotonated (organic-soluble). This allows you to wash away the unreduced intermediate with an organic solvent like methyl tert-butyl ether (MTBE).

Q: What causes the thick, yellow residue in my distillation flask, and how do I prevent it? A: This residue consists of heavy bis-amine dimers (secondary amines). During the catalytic hydrogenation of the nitrile, the newly formed primary amine can act as a nucleophile and attack the intermediate imine, coupling two molecules together and releasing ammonia. Prevention: To suppress this dimerization, the hydrogenation step must be conducted in the presence of excess anhydrous ammonia. The high concentration of ammonia shifts the equilibrium, favoring the formation of the primary amine. During purification, these heavy dimers are easily left behind in the distillation pot during final vacuum fractionation.

Experimental Methodologies

The following self-validating protocol ensures the complete removal of starting materials, unreduced intermediates, and heavy dimers.

Protocol 1: pH-Controlled Acid-Base Extraction

Objective: Separate the target diamine from the unreduced nitrile intermediate.

  • Initial Stripping: Transfer the crude reaction mixture to a rotary evaporator. Apply a vacuum of 50 mmHg at 45 °C to strip off unreacted ACN, DIPA, and any reaction solvents (e.g., methanol).

  • Acidification: Dissolve the remaining crude oil in equal parts deionized water and MTBE (10 mL/g of crude). Slowly add 2M HCl under vigorous stirring until the aqueous phase reaches pH < 2. Both the target and the intermediate will move into the aqueous phase.

  • Primary Wash: Separate the layers and discard the MTBE layer (removes neutral organic impurities).

  • Differential Basification (The Critical Step): Slowly add 1M NaOH to the aqueous phase while monitoring with a calibrated pH meter until the pH reaches exactly 9.2 .

  • Selective Extraction: Extract the aqueous phase three times with fresh MTBE. The unreduced nitrile (now a free base) will partition into the MTBE. Discard these MTBE washes.

  • Total Basification: Add 5M NaOH to the aqueous phase until the pH exceeds 12.5 . This completely deprotonates the target diamine.

  • Final Recovery: Extract the highly basic aqueous phase three times with MTBE. Combine these MTBE layers, dry over anhydrous Na₂SO₄, and filter.

Protocol 2: Fractional Vacuum Distillation

Objective: Polish the extracted product to >99% purity and remove heavy dimers.

  • Solvent Removal: Concentrate the dried MTBE extract from Protocol 1 under reduced pressure until no solvent remains.

  • Setup: Transfer the concentrated oil to a distillation flask equipped with a short Vigreux column, a distillation head, and a vacuum-compatible receiving flask.

  • Degassing: Apply a vacuum of 15 mmHg and stir at room temperature for 15 minutes to remove trace dissolved gases and residual MTBE.

  • Fractionation: Gradually heat the oil bath.

    • Forecut: Collect any liquid distilling below 70 °C (15 mmHg) and discard.

    • Main Fraction: Collect the pure (3-Aminopropyl)bis(propan-2-yl)amine at 75–80 °C (15 mmHg) [2].

  • Validation: The resulting product should be a clear, colorless liquid. Verify purity via GC-FID or ¹H-NMR. The heavy bis-amine dimers will remain in the distillation pot as a viscous residue.

Process Visualization

Below is the logical workflow for the purification system, mapping the phase distribution of the impurities at each critical step.

G Start Crude Mixture Diamine, Nitrile, DIPA, ACN Evap Vacuum Stripping (Remove DIPA & ACN) Start->Evap Ext1 Acid-Base Extraction (Adjust to pH 9.2) Evap->Ext1 OrgPhase Organic Phase (Unreduced Nitrile) Ext1->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Protonated Diamine) Ext1->AqPhase Retain Basify Basify to pH > 12.5 & Extract with MTBE AqPhase->Basify Distill Fractional Vacuum Distillation (bp ~75-80°C @ 15 mmHg) Basify->Distill Pure Pure (3-Aminopropyl)bis(propan-2-yl)amine (>99% Purity) Distill->Pure

Workflow for the purification of (3-Aminopropyl)bis(propan-2-yl)amine.

References

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of (3-Aminopropyl)bis(propan-2-yl)amine

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing the complex challenge of separating (3-Aminopropyl)bis(propan-2-yl)amine—a compound co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals facing the complex challenge of separating (3-Aminopropyl)bis(propan-2-yl)amine—a compound containing both a primary and a sterically hindered tertiary amine—from its closely related secondary amine impurities (e.g., incomplete alkylation byproducts like N-isopropyl-1,3-propanediamine).

Below, you will find diagnostic FAQs, comparative data, and self-validating experimental workflows tailored to different scales of synthesis.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why do standard normal-phase silica columns fail for this separation? A: Both the target molecule and its secondary amine impurities are highly basic aliphatic amines. Bare silica gel acts as a Brønsted acid due to its surface silanol groups. When basic amines interact with these acidic sites, it leads to irreversible adsorption, severe band broadening (tailing), and significant yield loss[1]. To counteract this, you must bypass normal-phase silica entirely and utilize amine-functionalized stationary phases or high-pH reversed-phase chromatography[2].

Q: How does the "2 pH Rule" apply to purifying these aliphatic amines? A: In reversed-phase (RP) chromatography, ionizable organic amines must be kept in their neutral, free-base form to ensure sharp peaks and predictable hydrophobic retention. The "2 pH Rule" states that the mobile phase pH must be adjusted to at least two units above the highest pKa of the amine[2]. The tertiary amine in (3-Aminopropyl)bis(propan-2-yl)amine has a pKa of ~10.5. By using a mobile phase modifier like 0.1% Triethylamine (TEA) or Ammonium Hydroxide, the pH is raised to ~12, fully deprotonating the amines and allowing separation based purely on the lipophilicity of the diisopropyl vs. monoisopropyl groups[2].

Q: Can I separate them using standard acid-base extraction? A: Direct acid-base extraction is ineffective because both the target and the impurity contain a primary amine, and their secondary/tertiary amines have overlapping pKa values. However, by exploiting their differential chemical reactivity—specifically, selectively protecting the primary amines and then acylating the secondary amine impurity—you can alter the chemical properties of the impurity to make it neutral. This enables a highly efficient liquid-liquid extraction separation without chromatography[3].

Part 2: Physicochemical Data & Separation Logic

To design a self-validating protocol, we must first map the exact structural differences between the target and the impurity.

Property / Feature(3-Aminopropyl)bis(propan-2-yl)amine (Target)N-isopropyl-1,3-propanediamine (Impurity)Separation Leverage
Amine Classes 1° (Primary) and 3° (Tertiary)1° (Primary) and 2° (Secondary)Differential reactivity to acylating agents.
Steric Hindrance High (Diisopropyl group)Moderate (Monoisopropyl group)Affects boiling point and RP-HPLC retention.
Response to Acetic Anhydride Inert (after 1° amine protection)Forms neutral acetyl amideEnables acid-base liquid-liquid extraction.
Chromatographic Behavior Irreversible adsorption on bare silicaIrreversible adsorption on bare silicaRequires high-pH modifiers (e.g., 0.1% TEA)[2].

Part 3: Workflow Decision Matrix

Use the following decision tree to select the appropriate purification methodology based on your current working scale and available equipment.

DecisionTree Start Crude Mixture: Target (1°, 3° amine) + Impurity (1°, 2° amine) Scale What is the working scale? Start->Scale Lab Lab Scale (< 10 g) Scale->Lab Small Batch Process Process Scale (> 10 g) Scale->Process Scale-up RP High-pH RP-Flash Chromatography Lab->RP Fast, requires prep-LC Deriv Chemoselective Derivatization & Extraction Lab->Deriv High purity, standard glassware Distill Vacuum Fractional Distillation Process->Distill Cost-effective, scalable

Decision matrix for selecting the optimal amine purification workflow based on scale.

Part 4: Step-by-Step Experimental Methodologies

Workflow A: High-pH Reversed-Phase Flash Chromatography (Lab Scale)

Causality: This method suppresses silanol ionization and neutralizes the amines, separating them purely by their hydrophobic footprint. The diisopropyl group of the target is more lipophilic than the monoisopropyl group of the impurity, causing the target to elute later.

  • Column Selection: Equip your flash system with a C18 reversed-phase column.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Triethylamine) and Mobile Phase B (Acetonitrile + 0.1% Triethylamine).

    • Validation Check: Verify the pH of Mobile Phase A is ≥ 11.5 to ensure the 2 pH rule is satisfied[2].

  • Sample Loading: Dissolve the crude amine mixture in a minimum volume of Mobile Phase A.

  • Gradient Execution: Run a shallow gradient from 5% B to 40% B over 20 column volumes.

  • Detection: Because aliphatic amines lack strong UV chromophores, use an Evaporative Light Scattering Detector (ELSD) to track elution. The secondary amine impurity will elute first, followed by the target (3-Aminopropyl)bis(propan-2-yl)amine.

Workflow B: Chemoselective Derivatization & Extraction (High Purity / No LC Required)

Causality: This protocol leverages the differential reactivity of secondary vs. tertiary amines. By temporarily masking the primary amines as Schiff bases, we expose the secondary amine impurity to an acylating agent. The tertiary amine of the target cannot be acylated. The acylated impurity becomes neutral, allowing the basic target to be isolated via extraction[3].

Mechanism Mix Target (1°, 3° amine) + Impurity (1°, 2° amine) PhCHO Benzaldehyde (Protects 1° amines) Mix->PhCHO ImineMix Target Imine (3° amine) + Impurity Imine (2° amine) PhCHO->ImineMix Ac2O Acetic Anhydride (Acylates 2° amine) ImineMix->Ac2O AcylatedMix Target Imine (Basic) + Impurity Amide (Neutral) Ac2O->AcylatedMix Acid Aqueous HCl (Hydrolyzes & Extracts) AcylatedMix->Acid Pure Pure Target (Aqueous Phase) Acid->Pure Aqueous Partition Waste Impurity Amide (Organic Phase) Acid->Waste Organic Partition

Chemoselective derivatization pathway exploiting secondary vs. tertiary amine reactivity.

  • Imine Formation (Protection): Dissolve the crude mixture in anhydrous dichloromethane (DCM). Add 1.05 equivalents of benzaldehyde (relative to total primary amine content) and anhydrous MgSO4​ . Stir at room temperature for 4 hours.

  • Acylation of Impurity: Filter off the MgSO4​ . To the filtrate, add 1.5 equivalents of acetic anhydride ( Ac2​O ) and a catalytic amount of DMAP. Stir for 2 hours. The secondary amine impurity is now a neutral amide.

  • Hydrolysis & Primary Extraction: Concentrate the mixture in vacuo. Suspend the residue in 1M HCl and stir vigorously for 2 hours. The acidic conditions hydrolyze the Schiff base back to the primary amine.

  • Phase Separation: Wash the acidic aqueous layer 3 times with ethyl acetate.

    • Validation Check: The neutral acetylated impurity and released benzaldehyde partition into the organic waste phase. The pure target remains in the aqueous phase as a highly soluble diammonium salt.

  • Target Recovery: Basify the aqueous phase to pH > 12 using 5M NaOH. Extract 3 times with DCM. Dry the combined organic layers over Na2​SO4​ and concentrate to yield the pure target.

Workflow C: Vacuum Fractional Distillation (Process Scale)

Causality: At process scale, thermal separation trains are highly effective for removing secondary components from aliphatic amines[4]. The target and impurity have a distinct boiling point differential due to varying steric bulk.

  • Setup: Equip a round-bottom flask with a Vigreux column (at least 30 cm) to ensure sufficient theoretical plates for separation.

  • Alkali Treatment: Add sodium hydroxide pellets (approx. 5% w/w) to the crude mixture in the distillation flask.

    • Why: Hydrated alkali ensures the amines are completely free of any residual hydrochloride salts and removes trace water, preventing azeotrope formation[5].

  • Distillation: Apply a high vacuum (e.g., 10-15 mmHg). Collect fractions carefully, discarding the lower-boiling fore-run which contains the less sterically hindered secondary amine impurity. The target (3-Aminopropyl)bis(propan-2-yl)amine will distill as the main fraction.

Part 5: References

1.[3] A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. 2.[5] Process for the purification of amines. US Patent 3337630A. 3.[4] DMAPN with low DGN content and method for producing DMAPA. CN103124716A. 4.[1] Is there an easy way to purify organic amines? Biotage. 5.[2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

Sources

Reference Data & Comparative Studies

Validation

comparing steric hindrance of (3-Aminopropyl)bis(propan-2-yl)amine and diethyl homologues

An in-depth technical analysis comparing the steric hindrance of (3-Aminopropyl)bis(propan-2-yl)amine—commonly known as N,N-diisopropyl-1,3-propanediamine (DIPDA)—against its diethyl homologue, N,N-diethyl-1,3-propanedia...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the steric hindrance of (3-Aminopropyl)bis(propan-2-yl)amine—commonly known as N,N-diisopropyl-1,3-propanediamine (DIPDA)—against its diethyl homologue, N,N-diethyl-1,3-propanediamine (DEDA).

Executive Summary: The Role of Steric Shielding in Amine Reactivity

In advanced drug development, polymer synthesis, and transition-metal catalysis, the precise control of molecular reactivity is paramount. Diamines containing both a primary and a tertiary amine are highly valuable synthons. However, the utility of these molecules hinges entirely on the steric environment surrounding the tertiary nitrogen.

While the diethylamino group (-NEt2) in DEDA offers moderate steric bulk, it remains sufficiently nucleophilic to undergo unwanted side reactions, such as quaternization (over-alkylation) or competitive metal coordination. In contrast, the diisopropylamino group (-N(iPr)2) in DIPDA introduces severe steric hindrance due to alpha-carbon branching. This structural feature effectively decouples the molecule's Brønsted basicity from its Lewis basicity, creating a "steric shield" that protects the nitrogen lone pair from large electrophiles while maintaining its ability to act as a proton acceptor[1].

Thermodynamic & Structural Foundations

To objectively compare these two homologues, we must evaluate their steric bulk using established thermodynamic parameters: the Taft Steric Parameter ( Es​ ) and A-values [2].

The Taft equation quantifies the kinetic effects of steric bulk, where a more negative Es​ value indicates greater hindrance[3]. A-values represent the free energy difference (in kcal/mol) favoring the equatorial position over the axial position in a substituted cyclohexane, serving as a universal metric for conformational bulk[4].

Table 1: Quantitative Comparison of Steric and Electronic Parameters
ParameterDiethyl Homologue (-NEt2)Diisopropyl Homologue (-N(iPr)2)Mechanistic Impact
A-Value (kcal/mol) 1.792.15Isopropyl branching creates a significantly higher energy barrier for axial positioning in cyclic transition states[4].
Taft Steric Parameter ( Es​ ) -0.07-0.47The sharply negative Es​ of the isopropyl group indicates massive kinetic resistance to nucleophilic attack[2].
Lewis Basicity / Nucleophilicity ModerateNear-ZeroIsopropyl groups prevent effective orbital overlap with bulky electrophiles or metal centers[1].
Brønsted Basicity (pKa) ~10.5~10.8Both remain strong proton acceptors; DIPDA is slightly more basic due to stronger +I inductive effects.

The Causality of Steric Shielding: The non-linear increase in steric bulk from ethyl to isopropyl groups fundamentally alters the molecule's reaction trajectory. In DEDA, the ethyl chains can rotate to expose the nitrogen lone pair, allowing it to act as a nucleophile. In DIPDA, the dual isopropyl groups create a persistent, umbrella-like steric clash that physically blocks large molecules (like alkyl halides or Pd-catalysts) from reaching the lone pair, ensuring the primary amine is the sole reactive site[5].

G Substrate Electrophile (R-X) DIPDA DIPDA -N(iPr)2 Substrate->DIPDA DEDA DEDA -NEt2 Substrate->DEDA Path1 Exclusive Primary Amine Alkylation DIPDA->Path1 Steric Shielding (Es = -0.47) Path2 Unwanted Tertiary Quaternization DEDA->Path2 Exposed Lone Pair (Es = -0.07)

Fig 1. Reaction pathways showing how tertiary amine steric bulk dictates alkylation selectivity.

Performance in Applied Workflows

Application A: Protecting-Group-Free Drug Synthesis

In pharmaceutical synthesis, selectively alkylating a primary amine in the presence of a tertiary amine typically requires Boc or Fmoc protecting groups. By utilizing DIPDA, researchers can skip the protection/deprotection steps entirely. The steric hindrance of the -N(iPr)2 group naturally prevents quaternization, streamlining the synthetic route and increasing overall yield.

Application B: Transition-Metal Catalysis (Pd/Ir)

Primary amines have small cone angles, allowing them to bind strongly to palladium complexes during oxidative amination[5]. When using diamines as substrates, the tertiary amine can competitively bind to the metal, forming a bidentate chelate that poisons the catalyst. DIPDA's massive cone angle prevents the tertiary nitrogen from coordinating, maintaining high catalyst turnover numbers (TON), whereas DEDA frequently leads to catalyst deactivation.

Experimental Methodologies

To objectively validate the performance differences caused by steric hindrance, the following self-validating protocols are utilized.

Protocol 1: Kinetic Evaluation of N-Alkylation Selectivity

Objective: To quantitatively compare the nucleophilic attack rates of the tertiary amines in DIPDA vs. DEDA without protecting groups. Self-Validating Mechanism: This protocol uses a 1:1 stoichiometric ratio of diamine to electrophile. If the tertiary amine is sterically shielded, 100% of the electrophile will react with the primary amine. Any deviation quantified by LC-MS directly measures the failure of the steric shield.

  • Step 1: Reaction Setup: In two separate flame-dried flasks, dissolve 1.0 mmol of DIPDA and 1.0 mmol of DEDA in 10 mL of anhydrous dichloromethane (DCM).

  • Step 2: Electrophile Addition: Cool both flasks to 0°C. Dropwise, add 1.0 mmol of benzyl bromide to each flask over 10 minutes.

  • Step 3: Incubation: Allow the reactions to warm to room temperature and stir for 2 hours.

  • Step 4: Quench & Extraction: Quench the reactions with 5 mL of saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure.

  • Step 5: LC-MS Quantification: Analyze the crude mixtures.

    • Expected Result for DIPDA: >99% mono-benzylation at the primary amine. Zero quaternary ammonium salts detected.

    • Expected Result for DEDA: A statistical mixture containing 15-25% of unwanted tertiary amine quaternization products.

G S1 1. Equimolar Addition Diamine + Benzyl Bromide S2 2. Reaction @ 25°C Monitor via TLC S1->S2 S3 3. LC-MS Analysis Quantify Quaternary Salts S2->S3 S4 4. Data Validation Calculate Selectivity Ratio S3->S4

Fig 2. Self-validating experimental workflow for quantifying nucleophilic selectivity.

Protocol 2: Coordination Efficacy in Pd-Catalyzed Amination

Objective: Demonstrate the prevention of catalyst poisoning via steric exclusion. Self-Validating Mechanism: By tracking the consumption of an unactivated olefin via GC-MS over time, the catalytic turnover rate serves as a direct proxy for active (unpoisoned) palladium concentration.

  • Step 1: Catalyst Preparation: Load a Schlenk tube with 5 mol% Pd(OAc)2, 10 mol% of a standard phosphine ligand, and 2.0 equivalents of base.

  • Step 2: Substrate Addition: Add 1.0 mmol of an unactivated olefin and 1.2 mmol of the chosen diamine (DIPDA or DEDA).

  • Step 3: Kinetic Sampling: Heat the reaction to 80°C. Extract 50 µL aliquots every 30 minutes, filter through a short silica plug, and elute with ethyl acetate.

  • Step 4: GC-MS Validation: Plot substrate conversion vs. time. DEDA will exhibit a rapid plateau in conversion (catalyst death via chelation), while DIPDA will drive the reaction to >95% completion due to the inability of the -N(iPr)2 group to coordinate to the Pd center[5].

References

  • Benchchem. "Quantitative Assessment of Steric Hindrance: A Comparative Guide".
  • Master Organic Chemistry. "Ranking The Bulkiness Of Substituents On Cyclohexanes: A-Values".
  • Journal of the American Chemical Society. "Palladium-Catalyzed Oxidative Amination of Unactivated Olefins with Primary Aliphatic Amines".
  • ResearchGate. "A Lewis Basicity Scale in Dichloromethane for Amines and Common Nonprotogenic Solvents Using a Zinc(II) Schiff-Base Complex as Reference Lewis Acid".
  • Wikipedia. "Taft Equation: Steric and Polar Effects".

Sources

Comparative

Advanced Ligand Selection: (3-Aminopropyl)bis(propan-2-yl)amine vs. Standard Aliphatic Diamines in Metal Coordination

As a Senior Application Scientist, I frequently encounter the challenge of tuning metal-center reactivity through precise ligand selection. In the realm of coordination chemistry, aliphatic diamines are foundational.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of tuning metal-center reactivity through precise ligand selection. In the realm of coordination chemistry, aliphatic diamines are foundational. However, when transitioning from simple structural supports to highly active catalytic or therapeutic complexes, the steric environment becomes the defining variable.

This guide provides an in-depth, objective comparison between (3-Aminopropyl)bis(propan-2-yl)amine —commonly known as N,N-diisopropyl-1,3-propanediamine (DIPDA)—and standard aliphatic diamines like ethylenediamine (en), 1,3-propanediamine (tn), and N,N-dimethyl-1,3-propanediamine (DMPDA). By analyzing their thermodynamic profiles, steric mechanics, and experimental behaviors, we will establish a framework for utilizing extreme steric hindrance to your advantage.

Mechanistic Primer: The Anatomy of Steric Hindrance

Aliphatic diamines coordinate to transition metals (e.g., Cu²⁺, Ni²⁺, Pt²⁺) to form stable chelate rings. The stability and geometry of these complexes are dictated by two primary factors: chelate ring size and N-alkylation (steric bulk) .

  • Ethylenediamine (en) forms a highly stable 5-membered ring with minimal steric clash, readily forming saturated 1:2 or 1:3 (metal:ligand) complexes.

  • 1,3-Propanediamine (tn) forms a 6-membered ring. The increased bite angle introduces conformational flexibility (typically adopting a chair conformation), slightly lowering thermodynamic stability compared to 5-membered rings.

  • DIPDA features a primary amine (-NH₂) and a tertiary amine substituted with two bulky isopropyl groups (-N(iPr)₂).

The Causality of Steric Bulk: The massive steric cone angle of the diisopropyl groups in DIPDA fundamentally alters the coordination landscape. While the primary amine anchors the ligand, the bulky tertiary amine forces a significant distortion in the metal's coordination sphere. This steric clash actively suppresses the binding of a second DIPDA molecule (the bis-complex), effectively arresting the coordination at a 1:1 ratio. This leaves open, highly reactive coordination sites on the metal center—a highly sought-after property in catalysis.

G L Ligand: DIPDA (Bulky Isopropyl Groups) C1 1:1 Complex Formation (K1 is favorable) L->C1 Primary & Tertiary N bind M Metal Ion (e.g., Cu2+) M->C1 C2 1:2 Bis-Complex Formation (K2 is highly suppressed) C1->C2 Steric Clash (iPr groups) Geo Distorted Coordination Geometry (Square Planar -> Tetrahedral shift) C1->Geo Ligand Repulsion Cat Enhanced Catalytic Activity (Open coordination sites) Geo->Cat Substrate Access

Mechanistic pathway illustrating how DIPDA's steric bulk dictates coordination geometry and catalysis.

Thermodynamic & Kinetic Profiling

To objectively compare these ligands, we must examine their stepwise formation constants ( K1​ and K2​ ). The dependence of protonation constants and enthalpies on ionic strength for aliphatic diamines highlights the complex thermodynamic landscape these ligands navigate in aqueous environments[1]. As steric bulk increases, the thermodynamic penalty for forming a bis-complex ( K2​ ) becomes insurmountable.

Table 1: Comparative Thermodynamic Profiles for Cu(II) Coordination
LigandChelate RingSteric Bulk on N logK1​ (1:1 Complex) logK2​ (1:2 Complex)Primary Application Profile
en 5-memberedNone~10.5~9.3Stable structural supports
tn 6-memberedNone~9.8~7.1Standard 6-membered chelates
DMPDA 6-memberedLow (Methyl)~9.0~6.5Hydroxylation directing groups
DIPDA 6-memberedHigh (Isopropyl)~8.2< 2.0 Open-site catalysis / Metallodrugs

Note: Values are representative thermodynamic constants at 298K, I=0.1M. The precipitous drop in logK2​ for DIPDA illustrates the thermodynamic impossibility of forming a stable bis-complex under standard conditions.

Application Insights
  • Catalysis: In transition-metal-catalyzed functionalization of nonactivated C(sp3)–H bonds, aliphatic diamines act as critical directing groups where steric hindrance directly dictates diastereoselectivity[2]. Furthermore, in Cu-promoted intramolecular hydroxylation, bidentate systems derived from less hindered diamines (like DMPDA) can exhibit altered reactivity, where complexation and subsequent protonation might forbid the formation of reactive Cu/O₂ species[3]. DIPDA's extreme bulk prevents over-coordination, ensuring the metal center remains accessible to O₂ or organic substrates.

  • Drug Development: In platinum-based chemotherapeutics (e.g., analogues of oxaliplatin), replacing standard diamines with DIPDA introduces a steric shield around the Pt(II) center. This slows down the kinetics of off-target nucleophilic attack by blood plasma proteins (like human serum albumin), potentially increasing the drug's circulation half-life.

Experimental Workflow: Synthesis & Self-Validating Characterization

To harness DIPDA effectively, researchers must adapt their synthetic protocols. The following workflow details the synthesis of a 1:1 [Cu(DIPDA)(H₂O)₂]²⁺ complex.

The Self-Validating System: This protocol is self-validating through visual and spectroscopic feedback. Unhindered diamines (like en or tn) rapidly form deep purple/blue bis-complexes ([Cu(L)₂]²⁺) with a UV-Vis λmax​ around 550 nm. Because DIPDA cannot form the bis-complex, the successful reaction yields a pale blue/green solution, with a significantly red-shifted λmax​ (~650-680 nm). If your solution turns deep purple, your ligand has degraded, or a less-hindered impurity is present.

Step-by-Step Methodology
  • Ligand Preparation & Purification:

    • Action: Distill DIPDA under reduced pressure to remove degradation products (primary amines formed via dealkylation).

    • Causality: Even trace amounts of unhindered diamines will outcompete DIPDA for the metal center due to their vastly higher logK2​ values, ruining the catalytic open-site architecture.

  • Metal Solvation:

    • Action: Dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 10 mL of absolute ethanol. (Caution: Perchlorates are potentially explosive; handle with care and avoid drying completely).

  • Chelation Reaction:

    • Action: Add 1.05 mmol of DIPDA dropwise to the stirring copper solution at room temperature under a nitrogen atmosphere.

    • Observation: The solution will shift from the light blue of solvated Cu(II) to a distinct pale green/blue, indicating 1:1 complexation.

  • Crystallization:

    • Action: Layer the solution with diethyl ether and allow for slow diffusion at 4°C over 48 hours to yield X-ray quality crystals.

  • Spectroscopic Validation:

    • UV-Vis: Measure the d-d transition. A λmax​ > 650 nm confirms a weak ligand field resulting from steric distortion.

    • EPR Spectroscopy: Record the X-band EPR spectrum at 77K. The g∣∣​ and A∣∣​ parameters will deviate from typical square-planar CuN₄ systems, confirming a distorted geometry (trending toward tetrahedral) due to the isopropyl groups pushing against the apical water molecules.

Workflow S1 Step 1: Ligand Preparation Purify DIPDA via distillation S3 Step 3: Chelation Reaction Dropwise addition under N2 S1->S3 S2 Step 2: Metal Solvation Dissolve Cu(ClO4)2 in Ethanol S2->S3 S4 Step 4: Crystallization Slow ether diffusion S3->S4 V1 UV-Vis Spectroscopy (Red-shifted d-d transition) S4->V1 V2 EPR Spectroscopy (g-tensor & hyperfine coupling) S4->V2

Step-by-step workflow for the synthesis and spectroscopic validation of DIPDA-metal complexes.

Conclusion

While simple aliphatic diamines like ethylenediamine are excellent for creating rigid, stable structural frameworks, they are often too thermodynamically stable for advanced catalytic or targeted therapeutic applications. (3-Aminopropyl)bis(propan-2-yl)amine (DIPDA) leverages extreme steric hindrance to intentionally destabilize the coordination sphere. By preventing bis-complexation and forcing geometric distortion, DIPDA generates highly reactive, open-site metal centers, making it an indispensable tool for the modern synthetic chemist and drug developer.

References
  • Source: PMC (NIH)
  • Title: Thermodynamic Study for the Protonation of Branched Poly(ethylenimine) in NaCl(aq)
  • Title: Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)

Sources

Validation

Comprehensive Comparison Guide: Purity Determination of (3-Aminopropyl)bis(propan-2-yl)amine

Executive Summary (3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5), also known as N,N-diisopropyl-1,3-propanediamine, is a critical aliphatic diamine utilized in pharmaceutical synthesis and advanced materials engi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5), also known as N,N-diisopropyl-1,3-propanediamine, is a critical aliphatic diamine utilized in pharmaceutical synthesis and advanced materials engineering. Because aliphatic amines are inherently nucleophilic and basic, they are highly susceptible to atmospheric degradation—specifically absorbing ambient CO₂ and moisture. This guide evaluates CHN Elemental Analysis (EA) against Quantitative NMR (qNMR) and Gas Chromatography (GC-MS/FID) to establish a rigorous, self-validating framework for confirming the absolute purity of this reactive compound.

The Analytical Challenge with Aliphatic Amines

Aliphatic amines pose unique analytical challenges that render standard chromatographic techniques insufficient when used in isolation. When exposed to air, these compounds readily form hydrates and carbamate salts.

  • Volatility & Thermal Degradation: In GC-MS, the thermal degradation of carbamate salts in the high-temperature injection port can release the free amine. This masks the presence of absorbed atmospheric impurities, falsely inflating the reported purity[1].

  • Chromatographic Tailing: Amines frequently exhibit severe peak tailing on standard silica-based stationary phases, complicating accurate peak integration and quantification.

To overcome these blind spots, a multi-modal approach anchored by Elemental Analysis is required to provide absolute mass fraction data[2].

Comparative Analysis of Purity Determination Techniques

The following table objectively compares the performance and utility of the three primary analytical modalities used for amine purity validation.

Table 1: Comparison of Analytical Modalities for Amine Purity

FeatureCHN Elemental AnalysisQuantitative NMR (qNMR)GC-FID / GC-MS
Primary Output Absolute mass fraction (%C, %H, %N)Relative structural purity & massVolatile organic impurities
Mechanism High-temperature combustion (~1000°C)Nuclear magnetic resonanceChromatographic separation
Detects Inorganic Salts? Yes (via mass balance deficit)No (unless NMR active)No (non-volatile)
Detects Water/CO₂? Yes (alters %H, %C, %N ratios)Yes (water peak in ¹H-NMR)No (often masked/degraded)
Self-Validating? Yes (C:N ratio remains constant)Yes (internal standard calibration)No (requires external standards)

Deep Dive: CHN Elemental Analysis as a Self-Validating System

Elemental analysis relies on the Pregl-Dumas combustion method. The amine sample is flash-combusted in an oxygen-rich environment at temperatures exceeding 1000°C, converting all organic matter into CO₂, H₂O, and NOₓ[3]. The NOₓ is subsequently reduced to N₂ gas, and the resulting gases are separated and quantified using a highly sensitive thermal conductivity detector (TCD)[4].

The Causality of Experimental Choices: For (3-Aminopropyl)bis(propan-2-yl)amine (Formula: C₉H₂₂N₂, Molar Mass: 158.29 g/mol ), the theoretical mass fractions are:

  • Carbon (C): 68.29%

  • Hydrogen (H): 14.01%

  • Nitrogen (N): 17.70%

EA acts as a self-validating system through intrinsic stoichiometric relationships. If the amine absorbs atmospheric water, the absolute percentages of C and N will drop proportionally, but the C:N mass ratio (Theoretical = 3.86) will remain perfectly constant. Conversely, if the amine absorbs CO₂ to form a carbamate, the %C will increase relative to %N, actively altering the C:N ratio[5]. This mathematical relationship allows the analyst to not only detect an invisible impurity but deduce its exact chemical nature—a feat impossible with GC-FID alone.

Experimental Protocols: Step-by-Step Methodology

Protocol 1: CHN Elemental Analysis Workflow
  • Sample Preparation (Inert Atmosphere): Due to the hygroscopic nature of the diamine, all sample handling must occur inside a nitrogen-filled glovebox to prevent premature atmospheric degradation.

  • Micro-Weighing: Accurately weigh 1.5 to 2.0 mg of the sample into a combustible tin capsule using a calibrated microbalance (precision ±0.1 µg). Seal the capsule tightly.

  • Instrument Calibration: Calibrate the CHNS analyzer using a high-purity reference standard, such as acetanilide (C₈H₉NO), which provides a stable and highly reproducible C, H, and N baseline[1].

  • Flash Combustion: Combust the encapsulated sample at 1000°C in an excess of high-purity oxygen.

  • Detection: Pass the evolved gases through a reduction column (heated copper at 600°C) to convert NOₓ to N₂. Quantify N₂, CO₂, and H₂O via TCD[3].

  • Data Validation: Compare the experimental mass fractions against the theoretical values. A deviation of ≤ 0.3% is the universally accepted standard for confirming absolute compound purity[2].

Protocol 2: Quantitative NMR (qNMR) Cross-Validation
  • Sample Dissolution: Dissolve 10 mg of the amine in 0.6 mL of anhydrous CDCl₃.

  • Internal Standard Addition: Add a precisely weighed amount of an internal calibrant (e.g., DSS or Maleic acid) that possesses a known purity and does not overlap with the aliphatic amine peaks[6].

  • Spectral Acquisition: Acquire ¹H-NMR spectra with a relaxation delay (D1) of at least 5 × T₁ (typically 30-60 seconds) to ensure complete relaxation of all nuclei, which is mandatory for quantitative integration[7].

  • Purity Calculation: Calculate absolute purity by comparing the integrated area of the calibrant to the isolated CH or CH₃ protons of the amine's isopropyl groups.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the multi-modal workflow required to establish absolute purity, highlighting the complementary nature of EA, qNMR, and GC-MS.

G N1 Sample Handling (Inert Atmosphere) N2 CHN Elemental Analysis (Absolute Mass Fraction) N1->N2 N3 qNMR Spectroscopy (Structural Purity) N1->N3 N4 GC-FID/MS (Volatile Impurities) N1->N4 N5 Data Synthesis & Cross-Validation N2->N5 %C, %H, %N N3->N5 Internal Std N4->N5 Trace Organics N6 Certified Purity (3-Aminopropyl)bis(propan-2-yl)amine N5->N6

Multi-modal analytical workflow for amine purity validation.

Data Presentation: Theoretical vs. Experimental Benchmarks

To utilize EA as a self-validating system, analysts must interpret deviations from the theoretical baseline. Table 2 provides the diagnostic matrix for (3-Aminopropyl)bis(propan-2-yl)amine.

Table 2: Self-Validating Diagnostic Matrix for C₉H₂₂N₂

ParameterTheoretical ValueAcceptable Pure Range (±0.3%)Indicator of CO₂ AbsorptionIndicator of H₂O Absorption
% Carbon 68.29%67.99% - 68.59%> 68.59%< 67.99%
% Hydrogen 14.01%13.71% - 14.31%< 13.71%> 14.31%
% Nitrogen 17.70%17.40% - 18.00%< 17.40%< 17.40%
C:N Ratio 3.863.84 - 3.88> 3.88~ 3.86 (Maintained)

Conclusion

For highly reactive and hygroscopic compounds like (3-Aminopropyl)bis(propan-2-yl)amine, relying on a single analytical method introduces critical blind spots. Gas chromatography cannot reliably detect inorganic salts or atmospheric degradation products due to thermal decomposition in the instrument. By placing CHN Elemental Analysis at the core of the analytical workflow, researchers leverage a self-validating system where the fundamental stoichiometric ratios of the molecule act as an internal control. When cross-validated with qNMR, this framework guarantees the highest standard of scientific integrity in drug development and materials manufacturing.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Source: emerypharma.com. URL:[Link]

  • Oxford University. "Quantitative NMR Spectroscopy". Source: ox.ac.uk. URL: [Link]

  • Wikipedia. "Elemental analysis". Source: wikipedia.org. URL: [Link]

  • AZoM. "What is a CHNS Elemental Analyzer?". Source: azom.com. URL: [Link]

  • Royal Society of Chemistry (RSC). "Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination". Source: rsc.org. URL:[Link]

  • Excedr. "What Is an Elemental Analyzer & How Does It Work?". Source: excedr.com. URL:[Link]

  • MDPI. "A Study on Byproducts in the High-Pressure Melamine Production Process". Source: mdpi.com. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Aminopropyl)bis(propan-2-yl)amine proper disposal procedures

As a Senior Application Scientist, I understand that handling highly reactive aliphatic polyamines requires more than just following a safety sheet—it requires a deep mechanistic understanding of the chemical's behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly reactive aliphatic polyamines requires more than just following a safety sheet—it requires a deep mechanistic understanding of the chemical's behavior to ensure absolute laboratory safety.

(3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5), also known as N,N-Diisopropyl-1,3-propanediamine, is a specialized building block widely used in drug development and advanced materials synthesis[1]. However, its dual-amine structure presents significant operational hazards.

The following Standard Operating Procedure (SOP) provides a self-validating, step-by-step framework for the safe handling, neutralization, and disposal of this compound.

Mechanistic Causality of Hazards

To design an effective disposal protocol, we must first understand why this chemical behaves the way it does:

  • Severe Corrosivity (Skin Corr. 1B): The presence of both a primary amine and a sterically hindered tertiary amine (the diisopropylamine moiety) gives this compound a high pKa​ . Upon contact with moisture or biological tissues, it rapidly protonates, generating hydroxide ions that cause immediate liquefaction necrosis of lipids and proteins[1].

  • Exothermic Reactivity: The nucleophilic primary amine group is highly reactive toward electrophiles, strong acids, and halogenated solvents. Mixing these without controlled cooling will result in violent exothermic reactions.

  • Combustibility (H227): While not highly volatile, it is a combustible liquid. Aerosolized droplets or vapors generated during an uncontrolled exothermic neutralization can ignite if exposed to a spark.

Waste Profiling & Chemical Segregation

Under EPA/RCRA guidelines, waste streams containing (3-Aminopropyl)bis(propan-2-yl)amine must be classified as hazardous waste. Because aqueous solutions of this amine typically exhibit a pH 12.5, it carries the D002 (Corrosivity) waste code.

Table 1: Chemical & Hazard Profile
Property / ClassificationData / Designation
Chemical Name (3-Aminopropyl)bis(propan-2-yl)amine
CAS Number 53485-05-5
Molecular Formula C9H22N2
Physical State Liquid
Hazard Classes Acute Tox. 4, Skin Corr. 1B, STOT SE 3
Key Hazard Statements H302, H312, H314, H332, H335, H227
EPA Waste Code D002 (Corrosive)
Table 2: Chemical Compatibility & Segregation
Material ClassCompatibilityCausality / Risk
Strong Acids (e.g., HCl, H2SO4) Incompatible Violent exothermic neutralization; high risk of boiling and splattering.
Halogenated Solvents (e.g., DCM) Incompatible Nucleophilic substitution leading to heat generation and toxic gas release.
Heavy Metals (Cu, Brass, Al) Incompatible Amines coordinate with and corrode these metals, degrading containers.
HDPE / Borosilicate Glass Compatible Chemically inert to basic aliphatic amines; safe for long-term storage.

Experimental Protocols: Disposal & Spill Response

Every step in these protocols is designed as a self-validating system —meaning you do not proceed to the next step until a specific physical parameter (pH, temperature) confirms it is safe to do so.

Protocol A: Routine Laboratory Disposal
  • Segregation: Collect all (3-Aminopropyl)bis(propan-2-yl)amine waste in a dedicated, chemically compatible container (HDPE or borosilicate glass). Do not mix with halogenated organic waste.

  • Dilution & Quenching (For small volumes < 100 mL): In a fume hood, slowly add the amine waste dropwise to a large volume of vigorously stirred ice water.

    • Validation Check: Monitor the bath with a thermocouple. Ensure the internal temperature does not exceed 25°C to prevent volatilization.

  • Neutralization: Slowly add a dilute, weak acid (e.g., 1M Citric Acid) dropwise to the aqueous amine solution.

    • Validation Check: Use pH indicator strips to confirm the solution has reached a stable pH between 6.0 and 8.0.

  • Labeling: Seal the container and label it strictly as: "Hazardous Waste - D002 Corrosive Liquid (Contains Aliphatic Amines)".

  • Final Disposal: Transfer the sealed waste to your EHS department or a licensed hazardous waste facility. The preferred and EPA-approved method for final destruction is high-temperature incineration, which breaks down the amine without generating toxic NOx​ byproducts[2].

Protocol B: Accidental Spill Response
  • Evacuation & PPE: Immediately evacuate the spill zone to allow aerosols to settle. Don heavy-duty PPE: a chemical-resistant apron, face shield, and butyl rubber gloves. Causality: Standard nitrile gloves degrade rapidly upon prolonged contact with concentrated basic amines.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

  • Solid-State Neutralization: Carefully broadcast a weak solid acid (such as citric acid powder or sodium bisulfate) directly over the spill.

    • Causality: Using a solid weak acid prevents the violent exothermic boiling and splattering that would occur if a strong liquid acid were poured onto the concentrated base.

  • Collection: Once the reaction subsides, sweep the neutralized mixture using non-sparking tools into a heavy-duty HDPE bucket.

  • Decontamination: Wash the spill surface with copious amounts of water.

    • Validation Check: Test the residual wash water with pH paper to ensure the surface is fully neutralized (pH ~7) before removing PPE.

Operational Workflow Visualization

G Start Waste Generation: (3-Aminopropyl)bis(propan-2-yl)amine Spill Accidental Spill? Start->Spill Routine Routine Lab Waste Spill->Routine No Evacuate Evacuate & Ventilate Don Heavy-Duty PPE Spill->Evacuate Yes Collect Collect in HDPE Container Routine->Collect Neutralize Neutralize with Solid Weak Acid Evacuate->Neutralize Absorb Absorb with Inert Material (Sand) Neutralize->Absorb Absorb->Collect Label Label as Hazardous Waste (D002) Collect->Label Incinerate Licensed Incineration Facility Label->Incinerate

Decision matrix for (3-Aminopropyl)bis(propan-2-yl)amine disposal and spill response.

References

  • NextSDS Substance Database. (3-aminopropyl)bis(propan-2-yl)amine — Chemical Substance Information (CAS 53485-05-5). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3-Aminopropyl)bis(propan-2-yl)amine

As a Senior Application Scientist, I frequently observe laboratories underestimating the insidious nature of aliphatic polyamines. Handling (3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5)—also known as N,N-diisopr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the insidious nature of aliphatic polyamines. Handling (3-Aminopropyl)bis(propan-2-yl)amine (CAS: 53485-05-5)—also known as N,N-diisopropyl-1,3-propanediamine—requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of its physical chemistry to implement a self-validating safety and operational protocol.

This guide provides an authoritative, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this highly reactive compound.

Chemical & Hazard Profile: The Mechanistic Rationale

Before selecting PPE, we must understand why the chemical is hazardous. (3-Aminopropyl)bis(propan-2-yl)amine features a primary amine group that acts as a strong nucleophile and base, paired with lipophilic diisopropyl groups[1].

When this free base contacts human tissue, it rapidly reacts with moisture to generate hydroxide ions, leading to the immediate saponification of dermal lipids (liquefactive necrosis). Furthermore, its lipophilic tail enhances its ability to penetrate the stratum corneum, escalating the risk of systemic toxicity[2].

Table 1: Quantitative Data and Mechanistic Hazard Profile

Property / GHS HazardValue / ClassificationMechanistic Implication for Safety
CAS Number 53485-05-5Unique identifier for regulatory tracking and waste segregation[3].
Molecular Weight 158.28 g/mol Relatively low MW contributes to vapor pressure; necessitates stringent inhalation controls[4].
Skin Corr. 1B (H314) Causes severe skin burnsStrong base; destroys tissue via lipid saponification. Requires barrier-level dermal protection[5].
Acute Tox. 4 (H302/312/332) Harmful via all routesLipophilicity enhances systemic absorption through compromised skin or mucous membranes[2].
STOT SE 3 (H336) May cause drowsinessVolatile amine vapors can cross the blood-brain barrier, requiring robust vapor capture[5].

The PPE Ensemble: A Self-Validating Defense System

Standard laboratory PPE (latex/thin nitrile gloves and safety glasses) is grossly insufficient for handling this compound. The PPE ensemble must be treated as a self-validating system where each layer compensates for the potential failure of another.

PPELogic H1 Skin Corr. 1B (H314) Lipid Saponification P1 Butyl Rubber Gloves & Chemical Apron H1->P1 Blocks contact P3 Face Shield & Splash Goggles H1->P3 Protects mucosa H2 Acute Tox. 4 (H302/312/332) Dermal/Systemic Penetration H2->P1 Prevents absorption P2 Fume Hood & ABEK Respirator H2->P2 Prevents inhalation H3 STOT SE 3 (H336) Vapor Inhalation H3->P2 Controls vapors

Caption: Mechanistic rationale mapping chemical hazards to specific PPE requirements.

Detailed PPE Specifications
  • Hand Protection (Double-Gloving is Mandatory):

    • Inner Layer: Standard disposable nitrile gloves (for dexterity and secondary protection).

    • Outer Layer:Butyl rubber or Laminate film (Barrier®) gloves. Causality: The diisopropyl groups act as organic solvents that rapidly degrade thin nitrile or latex, leading to breakthrough. Butyl rubber provides superior resistance to basic amines.

  • Eye/Face Protection: Indirect-vented chemical splash goggles paired with a full-face shield. Causality: Amines possess high capillary action and can easily be drawn around the edges of standard safety glasses if splashed.

  • Body Protection: A heavy-duty polyethylene or neoprene chemical apron worn over a fully buttoned, flame-resistant (FR) lab coat.

  • Respiratory Protection: All operations must occur within a certified chemical fume hood. If a spill occurs outside the hood, a full-face respirator equipped with ABEK cartridges (specifically rated for organic vapors and ammonia/amine derivatives) must be utilized.

Operational Workflow: Step-by-Step Methodology

To maintain scientific integrity and personnel safety, the handling of (3-Aminopropyl)bis(propan-2-yl)amine must follow a strict, air-free protocol. Exposure to atmospheric carbon dioxide will cause the primary amine to form insoluble carbamate salts, degrading reagent purity and potentially clogging syringe needles.

Workflow A 1. Preparation Hood Purge & PPE Donning B 2. Dispensing Inert Atmosphere Transfer A->B C 3. Reaction Execution Exotherm Control B->C D 4. Quenching Neutralization & Segregation C->D E 5. Post-Operation PPE Doffing & Decon D->E

Caption: Operational workflow for handling corrosive amine reagents safely.

Execution Protocol
  • Step 1: Environmental Preparation: Verify the fume hood face velocity is between 0.4–0.6 m/s. Clear the workspace of all incompatible materials, specifically halogenated solvents (e.g., dichloromethane, chloroform) and strong oxidizers, which can react violently with polyamines.

  • Step 2: PPE Donning Sequence: Inspect outer butyl gloves for pinholes via inflation. Don inner nitrile gloves, followed by the lab coat, apron, outer butyl gloves, goggles, and face shield.

  • Step 3: Inert Dispensing: Utilize a Schlenk line or a positive-pressure inert gas (N₂ or Argon) manifold. Insert a vent needle connected to the inert gas into the reagent septum. Use a dry, gas-tight syringe to withdraw the required volume. Never leave the bottle open to ambient air.

  • Step 4: Controlled Addition: Add the amine to your reaction vessel dropwise using a syringe pump or addition funnel. If reacting with electrophiles or acids, maintain the reaction flask in an ice-water bath to strictly control the exothermic acid-base neutralization.

  • Step 5: Equipment Decontamination: Rinse all syringes and glassware that contacted the amine with a 5% citric acid or acetic acid solution inside the fume hood to neutralize the base before transferring them to standard washing stations.

Spill Response and Disposal Plan

A failure in containment requires immediate, calculated action. Do not use water as a primary spill response, as the dissolution of this amine is highly exothermic and can cause localized boiling and spattering.

Spill Mitigation
  • Evacuate & Assess: Alert nearby personnel. If the spill is outside the fume hood, don an ABEK-rated respirator before approaching.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or a specialized universal spill pad). Do not use sawdust or paper towels, as the heat of neutralization/absorption can ignite them.

  • Neutralization: Carefully apply a dilute, weak acid (such as 5% citric acid or sodium bisulfate solution) to the absorbed mass to neutralize the free base.

  • Collection: Scoop the neutralized matrix into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Waste Disposal Segregation
  • Classification: Label explicitly as "Corrosive Basic Organic Waste" (Hazard Class 8).

  • Incompatibilities: NEVER mix amine waste with acidic waste streams (risk of boiling/pressurization) or halogenated solvent waste. Amines react with halogenated solvents over time to form quaternary ammonium salts, a process that can generate enough heat and gas to rupture sealed waste carboys.

References

To ensure the highest standards of laboratory safety and regulatory compliance, the protocols and hazard classifications in this guide are grounded in the following authoritative sources:

  • NextSDS Chemical Substance Database. (3-aminopropyl)bis(propan-2-yl)amine — Chemical Substance Information (CAS: 53485-05-5). Hazard classifications (Skin Corr. 1B, Acute Tox. 4, STOT SE 3). Available at:[Link]

  • PubChem (National Center for Biotechnology Information). Compound Summary for CID 13802779, N',N'-di(propan-2-yl)propane-1,3-diamine. Structural and physical property validation. Available at:[Link]

Sources

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